VUF10166

描述

属性

IUPAC Name |

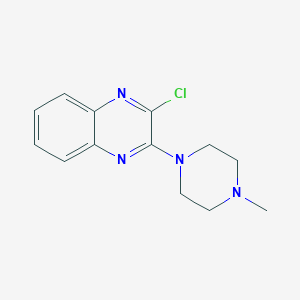

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVTQDGTKEXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640663 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155584-74-0 | |

| Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VUF10166: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine-3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its discovery through fragment-based screening and subsequent characterization have revealed a complex pharmacological profile, including partial agonist activity at higher concentrations. This technical guide provides an in-depth overview of the discovery, synthesis, and detailed experimental protocols used to elucidate the mechanism of action of this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.

Discovery

This compound was identified through a fragment library screening approach aimed at discovering novel ligands for the 5-HT3 receptor. This method involves screening small, low-complexity molecules (fragments) for binding to the target protein. Hits from this initial screen are then optimized and elaborated to produce higher-affinity lead compounds. The quinoxaline scaffold of this compound emerged from such a screening campaign, leading to the synthesis and evaluation of a series of derivatives, culminating in the identification of this compound as a high-affinity ligand.

Synthesis Pathway

The synthesis of this compound, chemically named 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, follows a synthetic route common for quinoxaline derivatives. The core quinoxaline structure is typically formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the synthesis proceeds through the nucleophilic substitution of a dichloroquinoxaline precursor.

A plausible synthetic pathway is as follows:

-

Formation of 2,3-dichloroquinoxaline: The synthesis begins with the reaction of 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). This step converts the dione into the more reactive 2,3-dichloroquinoxaline[1].

-

Nucleophilic substitution: 2,3-dichloroquinoxaline is then reacted with N-methylpiperazine. By controlling the reaction conditions, a monosubstitution can be achieved, where one of the chlorine atoms is displaced by the N-methylpiperazine to yield 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (this compound). This reaction is typically carried out in a suitable solvent such as methanol or ethanol[1].

Mechanism of Action

This compound is a competitive antagonist and partial agonist at the 5-HT3A receptor. It exhibits high affinity for the homomeric 5-HT3A receptor and a significantly lower affinity for the heteromeric 5-HT3AB receptor. This selectivity allows it to be used as a pharmacological tool to distinguish between these two receptor subtypes[2].

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization[3][4]. This excitatory signal is then propagated downstream. In the context of emesis, this signaling occurs in the chemoreceptor trigger zone and the solitary tract nucleus.

Quantitative Data

The pharmacological properties of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | 5-HT3A | 0.04 nM | Radioligand Binding | [2] |

| Ki | 5-HT3AB | 22 nM | Radioligand Binding | [2] |

| IC50 | 5-HT3AB | 40 nM | Electrophysiology | [2] |

| EC50 | 5-HT3A | 5.2 µM | Electrophysiology (Partial Agonist) | [2] |

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The detailed methodologies for these are provided below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the 5-HT3A and 5-HT3AB receptors.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells were stably transfected with human 5-HT3A or 5-HT3A and 5-HT3B subunits. The cells were cultured and harvested, and membrane preparations were created by homogenization and centrifugation.

-

Assay Protocol:

-

Membrane preparations were incubated with the radioligand [³H]granisetron.

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptors.

-

The reaction was incubated to allow binding to reach equilibrium.

-

The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

This technique was used to measure the functional effects of this compound on 5-HT3 receptor activity in Xenopus laevis oocytes.

-

Oocyte Preparation and Injection:

-

Oocytes were harvested from Xenopus laevis and defolliculated.

-

The oocytes were injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.

-

The injected oocytes were incubated to allow for receptor expression.

-

-

Recording Protocol:

-

An oocyte expressing the 5-HT3 receptors was placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection).

-

The membrane potential was clamped at a holding potential (typically -60 mV).

-

5-HT was applied to the oocyte to elicit an inward current mediated by the 5-HT3 receptors.

-

This compound was then co-applied with 5-HT to measure its inhibitory effect (antagonism) or applied alone to measure any direct activation (agonism).

-

-

Data Analysis: The concentration-response curves for inhibition (IC50) or activation (EC50) were generated by plotting the response against the concentration of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to identify key amino acid residues involved in the binding and action of this compound.

-

Mutagenesis Protocol:

-

A plasmid containing the cDNA for the 5-HT3B subunit was used as a template.

-

Primers containing the desired mutation were used to amplify the entire plasmid via PCR.

-

The parental, non-mutated template DNA was digested using the DpnI enzyme, which specifically cleaves methylated DNA (the template) but not the newly synthesized, unmethylated DNA (the mutant).

-

The mutated plasmid was then transformed into competent E. coli for amplification.

-

The presence of the desired mutation was confirmed by DNA sequencing.

-

-

Functional Analysis: The mutated receptors were then expressed in oocytes and their functional properties were assessed using two-electrode voltage clamp electrophysiology as described above.

Conclusion

This compound is a valuable pharmacological tool for the study of 5-HT3 receptors. Its discovery through fragment-based screening highlights the power of this approach in identifying novel chemical scaffolds. The detailed characterization of its synthesis and mechanism of action, as outlined in this guide, provides a solid foundation for its use in further research into the physiological and pathological roles of 5-HT3A and 5-HT3AB receptors. The provided experimental protocols offer a practical guide for researchers seeking to replicate or build upon these findings.

References

VUF10166: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a synthetic chemical compound that has garnered significant interest in the fields of pharmacology and neuroscience due to its potent and selective interaction with specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Chemical Properties and Structure

This compound, with the IUPAC name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a quinoxaline derivative. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline |

| CAS Number | 155584-74-0 |

| Chemical Formula | C13H15ClN4 |

| SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |

| InChI Key | FFXVTQDGTKEXHF-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| Molecular Weight | 262.74 g/mol |

| Exact Mass | 262.0985242 u |

| Physical Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; Water: Insoluble |

| Storage | Store at -20°C |

Biological Activity

This compound is a potent antagonist of the serotonin 5-HT3 receptor and also exhibits antagonist activity at the histamine H4 receptor.[1] It displays a notable selectivity for the homomeric 5-HT3A receptor over the heteromeric 5-HT3AB receptor.[2][3] At higher concentrations, this compound can act as a partial agonist at 5-HT3A receptors.[2][3]

| Target Receptor | Activity | Value | Assay Type |

| Human 5-HT3A Receptor | Antagonist (Ki) | 0.04 nM | Radioligand Binding Assay |

| Human 5-HT3AB Receptor | Antagonist (Ki) | 22 nM | Radioligand Binding Assay |

| Human 5-HT3A Receptor | Partial Agonist (EC50) | 5.2 µM | Patch-Clamp Assay |

| Human Histamine H4 Receptor | Antagonist (pKi) | 6.64 | Radioligand Binding Assay |

Signaling Pathways

This compound exerts its biological effects by modulating the signaling pathways of the 5-HT3 and histamine H4 receptors.

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations (Na+, K+, Ca2+), which leads to neuronal depolarization. As an antagonist, this compound blocks this ion influx.

References

- 1. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

VUF10166: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 has been identified as a potent and selective antagonist for the serotonin 5-HT3A receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype. This compound also exhibits partial agonist activity at 5-HT3A receptors at higher concentrations and interacts with the histamine H4 receptor. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Identified Molecular Targets

The primary molecular target of this compound is the human 5-hydroxytryptamine type 3A (5-HT3A) receptor . It displays a high affinity for the homomeric 5-HT3A receptor and a considerably lower affinity for the heteromeric 5-HT3AB receptor, making it a valuable tool for distinguishing between these two subtypes.[1][2]

A secondary target has been identified as the human histamine H4 receptor (H4R) , where this compound acts as an antagonist.[3]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound at its identified targets.

Table 1: Binding Affinity of this compound for 5-HT3 Receptors

| Receptor Subtype | Ligand | Assay Type | Cell Line | Ki (nM) | Reference |

| Human 5-HT3A | This compound | Radioligand Binding ([³H]granisetron) | HEK293 | 0.04 | [1][2] |

| Human 5-HT3AB | This compound | Radioligand Binding ([³H]granisetron) | HEK293 | 22 | [1][2] |

Table 2: Functional Activity of this compound at 5-HT3 Receptors

| Receptor Subtype | Activity | Assay Type | Expression System | IC50 (nM) | EC50 (µM) | Rmax | Reference |

| Human 5-HT3A | Antagonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | - | - | - | [2] |

| Human 5-HT3AB | Antagonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | 40 | - | - | [2] |

| Human 5-HT3A | Partial Agonist | Two-Electrode Voltage Clamp | Xenopus Oocytes | - | 5.2 | 0.24 | [1][2] |

Note: For the antagonist activity at 5-HT3A receptors, the inhibition and recovery were too slow to determine an accurate IC50 value.[2]

Table 3: Binding Affinity of this compound for Histamine H4 Receptor

| Receptor | Ligand | Assay Type | Cell Line | pKi | Ki (nM) | Reference |

| Human H4 | This compound | Radioligand Binding | HEK cells | 6.64 | ~229 | [3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]granisetron (radioligand)

-

This compound (test compound)

-

Non-specific binding determinator (e.g., high concentration of unlabeled granisetron)

-

96-well plates

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the receptor of interest to a sufficient density.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of [³H]granisetron (typically at or below its Kd).

-

Varying concentrations of this compound for competition binding, buffer for total binding, or a high concentration of unlabeled granisetron for non-specific binding.

-

Cell membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's antagonist and partial agonist activities at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human 5-HT3A or 5-HT3A and 5-HT3B subunits

-

Collagenase solution

-

Barth's solution (oocyte incubation medium)

-

Recording solution (e.g., ND96)

-

Serotonin (5-HT)

-

This compound

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

Procedure:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.

-

Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Establish a stable baseline current.

-

-

Antagonist Activity:

-

Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC50) to obtain a control current.

-

Co-apply or pre-apply varying concentrations of this compound with the same concentration of 5-HT.

-

Measure the inhibition of the 5-HT-induced current by this compound.

-

Construct a concentration-inhibition curve to determine the IC50 value.

-

-

Partial Agonist Activity:

-

Apply increasing concentrations of this compound alone to the oocyte.

-

Record any elicited inward currents.

-

Construct a concentration-response curve to determine the EC50 and Rmax values relative to a maximal 5-HT response.

-

Visualizations

Signaling Pathway of 5-HT3 Receptor

Caption: Signaling pathway of the 5-HT3 receptor.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp Experimental Logic

Caption: Logical workflow for TEVC experiments.

References

An In-depth Technical Guide to the Early In Vitro Studies of VUF10166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of VUF10166, a potent and selective ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document collates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.

Core Data Presentation

The following tables summarize the key quantitative pharmacological data for this compound from early in vitro studies.

Table 1: Binding Affinity of this compound at Human 5-HT3 Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Cell Line | Reference |

| 5-HT3A | [³H]granisetron | 0.04 | HEK cells | [1] |

| 5-HT3AB | [³H]granisetron | 22 | HEK cells | [1][2] |

Table 2: Functional Activity of this compound at Human 5-HT3 Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Notes | Reference |

| 5-HT3A | Electrophysiology | Antagonist IC₅₀ | Not determined | Inhibition and recovery were too slow for accurate determination. | [1] |

| 5-HT3AB | Electrophysiology | Antagonist IC₅₀ | 40 nM | Inhibition of 5-HT-induced responses. | [1] |

| 5-HT3A | Electrophysiology | Partial Agonist EC₅₀ | 5.2 µM | Elicited a partial response at higher concentrations. | [1][2] |

Table 3: Other Reported In Vitro Activities of this compound

| Target | Activity | pKᵢ | Cell Line | Reference |

| Histamine H4 Receptor | Antagonist | 6.64 | HEK cells | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to serve as a guide for reproducing and building upon these early studies.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Kᵢ) of this compound for the 5-HT3A and 5-HT3AB receptors. The protocol is based on the displacement of a radiolabeled antagonist, [³H]granisetron.

Objective: To determine the binding affinity of this compound for human 5-HT3A and 5-HT3AB receptors.

Materials:

-

HEK cells stably expressing human 5-HT3A or 5-HT3AB receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[³H]granisetron (radioligand).

-

This compound (unlabeled competitor).

-

Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist like ondansetron).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK cells expressing the receptor of interest.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of the membrane preparation to each well.

-

Add a fixed concentration of [³H]granisetron to each well.

-

Add varying concentrations of this compound to the wells for the competition curve.

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add the radioligand, membrane preparation, and a high concentration of a non-radiolabeled 5-HT3 antagonist.

-

Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Two-Electrode Voltage Clamp Electrophysiology

This technique was employed to characterize the functional activity of this compound as both an antagonist and a partial agonist at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Objective: To measure the effect of this compound on 5-HT-induced currents in oocytes expressing human 5-HT3A or 5-HT3AB receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human 5-HT3A and 5-HT3B subunits.

-

Oocyte injection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording chamber.

-

Oocyte Ringer's solution (OR2).

-

Serotonin (5-HT) solutions.

-

This compound solutions.

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the desired 5-HT3 receptor subunits (5-HT3A alone for homomeric receptors, or 5-HT3A and 5-HT3B for heteromeric receptors).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with OR2 solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Antagonist Activity Measurement:

-

Establish a baseline current by perfusing with OR2 solution.

-

Apply a saturating concentration of 5-HT to elicit a maximal current response.

-

Wash out the 5-HT and allow the current to return to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for a defined period.

-

Co-apply 5-HT and this compound and measure the resulting current.

-

Repeat this process for a range of this compound concentrations to generate a concentration-response curve for inhibition.

-

Calculate the IC₅₀ value from this curve.

-

-

Partial Agonist Activity Measurement:

-

Establish a baseline current.

-

Apply increasing concentrations of this compound alone to the oocyte and measure any elicited current.

-

Generate a concentration-response curve for this compound-induced activation.

-

Calculate the EC₅₀ and the maximal response relative to the 5-HT-induced maximal response.

-

-

Data Analysis:

-

Analyze the current traces using appropriate software.

-

Normalize the responses to the maximal 5-HT response.

-

Fit the concentration-response data to the Hill equation to determine IC₅₀ or EC₅₀ values.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vitro studies of this compound.

Caption: Antagonistic action of this compound at the 5-HT3 receptor signaling pathway.

Caption: Partial agonist activity of this compound at the 5-HT3A receptor.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for electrophysiological characterization.

References

- 1. This compound, a novel compound with differing activities at 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Compound with Differing Activities at 5-HT3A and 5-HT3AB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

VUF10166: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective quinoxaline derivative that exhibits a complex pharmacological profile, primarily targeting the 5-hydroxytryptamine-3 (5-HT3) receptor. It acts as a high-affinity antagonist at the homomeric 5-HT3A receptor subtype and also interacts with the heteromeric 5-HT3AB receptor, albeit with lower affinity.[1] Notably, at higher concentrations, this compound displays partial agonist activity at 5-HT3A receptors.[1][2][3] Furthermore, this compound has been identified as an antagonist of the histamine H4 receptor.[2] This dual activity on both a ligand-gated ion channel and a G-protein coupled receptor makes this compound a valuable tool for dissecting the physiological and pathological roles of these receptors and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.

Core Biological Activity and Function

This compound is a synthetic compound that primarily modulates the activity of the 5-HT3 receptor, a ligand-gated ion channel.[4] Upon binding of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), the 5-HT3 receptor channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, leading to rapid neuronal depolarization and excitation.[4] this compound's primary mode of action is the blockade of this channel, thereby acting as an antagonist.

Its interaction with the 5-HT3 receptor is subtype-specific. It demonstrates high affinity for the homomeric 5-HT3A receptor and a lower affinity for the heteromeric 5-HT3AB receptor.[1] This differential affinity provides a tool to distinguish the functional roles of these two major 5-HT3 receptor subtypes in the central and peripheral nervous systems.

An intriguing aspect of this compound's pharmacology is its partial agonism at the 5-HT3A receptor at micromolar concentrations.[1][2][3] This suggests a complex interaction with the receptor, where it can both block the effects of the endogenous ligand and weakly activate the receptor itself.

In addition to its effects on the 5-HT3 receptor, this compound also functions as an antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on immune cells.[2] This off-target activity is an important consideration in experimental design and interpretation of results.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the biological activity of this compound.

Table 1: this compound Activity at 5-HT3 Receptors

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| Ki | Human 5-HT3A | 0.04 nM | HEK cells | [1][3][5] |

| Ki | Human 5-HT3AB | 22 nM | HEK cells | [1][3] |

| IC50 | Human 5-HT3A | Not determined (slow inhibition) | Oocytes | [1] |

| IC50 | Human 5-HT3AB | 40 nM | Oocytes | [1] |

| EC50 (Partial Agonist) | Human 5-HT3A | 5.2 µM | Oocytes | [1][2][3] |

Table 2: this compound Activity at Histamine H4 Receptor

| Parameter | Receptor | Value | Cell Line | Reference |

| pKi | Histamine H4 | 6.64 | HEK cells | [2] |

Signaling Pathways

This compound Interaction with the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations, causing depolarization of the cell membrane. As an antagonist, this compound blocks this ion flow. At higher concentrations, its partial agonist activity leads to a sub-maximal opening of the channel.

Caption: this compound's dual action on the 5-HT3 receptor signaling pathway.

This compound Interaction with the Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a Gi/o-coupled GPCR. Its activation by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. As an antagonist, this compound prevents this signaling cascade.

Caption: this compound antagonism of the histamine H4 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity (Ki) Determination

This protocol outlines the determination of this compound's binding affinity for 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay with [3H]granisetron.

Materials:

-

Membranes from HEK cells expressing human 5-HT3A or 5-HT3AB receptors.

-

[3H]granisetron (radioligand).

-

This compound (test compound).

-

Unlabeled granisetron (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine:

-

Cell membranes (final concentration dependent on receptor expression levels).

-

[3H]granisetron (at a concentration close to its Kd).

-

Varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of unlabeled granisetron instead of this compound.

-

Assay buffer to the final volume.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]granisetron binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]granisetron and Kd is its dissociation constant.

-

Caption: Workflow for the 5-HT3 receptor radioligand binding assay.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes for Functional Activity (IC50/EC50) Determination

This protocol describes the functional characterization of this compound's antagonist and partial agonist activity at 5-HT3 receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding human 5-HT3A or 5-HT3AB receptor subunits.

-

Two-electrode voltage-clamp setup.

-

Perfusion system.

-

Recording solution (e.g., Oocyte Ringer's solution).

-

Serotonin (agonist).

-

This compound (test compound).

Procedure:

-

Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with cRNA for the desired 5-HT3 receptor subunits.

-

Incubate oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Antagonist Activity (IC50 Determination):

-

Apply a brief pulse of a fixed concentration of serotonin (e.g., EC50 concentration) to elicit a baseline inward current.

-

After washout and return to baseline, perfuse the oocyte with varying concentrations of this compound for a set pre-incubation period.

-

Co-apply serotonin and this compound and record the peak inward current.

-

Calculate the percentage inhibition of the serotonin-induced current by this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

-

-

Partial Agonist Activity (EC50 Determination):

-

Apply increasing concentrations of this compound alone and record any elicited inward current.

-

Plot the current amplitude against the logarithm of the this compound concentration and fit the data to determine the EC50 for its partial agonist effect.

-

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined profile at 5-HT3 and histamine H4 receptors. Its high affinity and subtype selectivity for 5-HT3 receptors, coupled with its concentration-dependent dual antagonist/partial agonist activity, make it particularly valuable for probing the structure-function relationships of these ion channels. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of the physiological and pathological processes modulated by these important receptor systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. ajt44.altervista.org [ajt44.altervista.org]

- 2. researchgate.net [researchgate.net]

- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

VUF10166: A Technical Whitepaper on a Differentiating 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research findings on VUF10166, a potent antagonist of the 5-HT3 receptor with distinct affinities for different subunit compositions. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound.

Core Findings and Quantitative Data

This compound has been identified as a high-affinity antagonist for the human 5-HT3A receptor and exhibits a lower affinity for the 5-HT3AB receptor subtype. This differential binding provides a valuable tool for distinguishing between these two receptor types in research settings. Furthermore, at higher concentrations, this compound demonstrates partial agonist activity at 5-HT3A receptors. The compound has also been reported to act as a histamine H4 receptor antagonist. The key quantitative parameters defining the pharmacological profile of this compound are summarized in the table below.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Ki | 5-HT3A | 0.04 nM | Radioligand Binding ([³H]granisetron displacement) | |

| Ki | 5-HT3AB | 22 nM | Radioligand Binding ([³H]granisetron displacement) | |

| IC50 | 5-HT3AB | 40 nM | Electrophysiology (inhibition of 5-HT response) | |

| EC50 | 5-HT3A (Partial Agonist) | 5.2 µM | Electrophysiology | |

| pKi | Histamine H4 | 6.64 | Not Specified |

Signaling Pathways and Mechanisms of Action

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The signaling cascade initiated by 5-HT3A receptor activation is depicted in the diagram below. This compound, as a competitive antagonist, is proposed to bind to the orthosteric binding site on the 5-HT3A receptor, thereby preventing serotonin from binding and activating the channel. In the case of the 5-HT3AB receptor, it is suggested that this compound binds to both the conventional A+A- site and a secondary A+B- modulatory site.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. While the core data for this compound is derived from the study by Thompson et al. (2012), the specific, detailed methodologies from that publication were not available. Therefore, these protocols are based on established, standard procedures for similar assays.

Radioligand Binding Assay (Competitive)

This protocol outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).

-

The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Detection:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

The filters are then dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Two-Electrode Voltage Clamp Electrophysiology

This protocol describes a standard method for functionally characterizing the effects of compounds like this compound on ligand-gated ion channels expressed in Xenopus oocytes.

Detailed Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

The oocytes are injected with cRNA encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits.

-

The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).

-

The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M), which serve as the voltage-sensing and current-passing electrodes.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.

-

-

Compound Application and Data Acquisition:

-

The agonist (e.g., 5-HT) is applied to the oocyte via the perfusion system to elicit an inward current, which is recorded by the amplifier.

-

To determine the antagonist effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a set period before co-application with the agonist. The inhibition of the agonist-induced current is measured.

-

To determine the agonist effect of this compound, the compound is applied alone at various concentrations, and any elicited current is recorded.

-

Data are acquired and digitized using appropriate software for subsequent analysis.

-

-

Data Analysis:

-

For antagonist activity, the percentage of inhibition of the agonist response is calculated for each concentration of this compound. The data are then fitted to a dose-response curve to determine the IC50 value.

-

For agonist activity, the peak current amplitude at each concentration of this compound is measured and normalized to the maximal response elicited by the full agonist (5-HT). The data are then fitted to a dose-response curve to determine the EC50 and Emax values.

-

Conclusion

The preliminary research on this compound highlights its potential as a valuable pharmacological tool for the differential study of 5-HT3A and 5-HT3AB receptors. Its high affinity and subtype selectivity, coupled with its partial agonist activity at 5-HT3A receptors, provide a unique profile for investigating the physiological and pathological roles of these receptor subtypes. The detailed experimental protocols and signaling pathway information provided in this whitepaper offer a foundation for further research and development efforts centered on this and similar compounds.

VUF10166: A Technical Guide to its Pharmacological Profile and Safety Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3A (5-HT3A) receptor, with significantly lower affinity for the 5-HT3AB receptor subtype. Its distinct pharmacological profile makes it a valuable research tool for differentiating between these two receptor types. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, pharmacological properties, and what is known about its safety and toxicity. Due to a lack of publicly available, formal safety and toxicity studies on this compound, this guide also discusses the general safety profile of the 5-HT3 receptor antagonist class of drugs to provide a contextual framework for potential safety considerations.

Introduction

This compound, chemically known as 2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a small molecule compound that has been identified as a high-affinity antagonist for the homomeric 5-HT3A receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are clinically used primarily for their antiemetic properties, particularly in the management of chemotherapy-induced and postoperative nausea and vomiting. This compound's high selectivity for the 5-HT3A subtype over the heteromeric 5-HT3AB subtype provides a unique tool for researchers to investigate the specific physiological roles of these different receptor assemblies.

Pharmacological Profile

The primary mechanism of action of this compound is the competitive antagonism of serotonin at the 5-HT3A receptor. However, at higher concentrations, it also exhibits partial agonist activity at this receptor. Its interaction with the 5-HT3AB receptor is more complex, suggesting a potential allosteric modulatory site.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with 5-HT3 receptors.

| Parameter | Receptor Subtype | Value | Reference(s) |

| Ki (nM) | 5-HT3A | 0.04 | [1][2] |

| 5-HT3AB | 22 | [1][2] | |

| IC50 (nM) | 5-HT3AB | 40 | [1] |

| EC50 (µM) | 5-HT3A (Partial Agonist) | 5.2 | [1][2] |

Table 1: Binding Affinity and Functional Potency of this compound at Human 5-HT3 Receptors.

| Receptor Target | Activity | Value | Reference(s) |

| α7 nACh Receptor | No activity | - | [1] |

| Histamine H4 Receptor | Antagonist | pKi = 6.64 | [3] |

Table 2: Activity of this compound at Other Receptors.

Mechanism of Action Signaling Pathway

This compound interacts with the 5-HT3 receptor at the orthosteric binding site, where it competes with the endogenous ligand serotonin. At 5-HT3A receptors, it acts as a potent antagonist at low nanomolar concentrations. At the heteromeric 5-HT3AB receptor, its lower affinity and complex interaction suggest the presence of an additional modulatory binding site.

Figure 1: Proposed mechanism of action of this compound at 5-HT3A and 5-HT3AB receptors.

Safety and Toxicity Profile

As of the date of this document, there is a notable absence of publicly available safety and toxicity data for this compound. Standard preclinical safety assessments, such as in vitro cytotoxicity, genotoxicity, and in vivo acute and chronic toxicity studies, have not been reported in the scientific literature. Therefore, a formal safety profile for this compound cannot be established.

Class-Related Safety Profile: 5-HT3 Receptor Antagonists

To provide a context for potential safety considerations, this section summarizes the known safety and toxicity profile of the broader class of 5-HT3 receptor antagonists, which includes clinically approved drugs such as ondansetron, granisetron, and palonosetron. It is crucial to note that these are class effects and may not be directly applicable to this compound.

Common Adverse Effects:

-

Central Nervous System (CNS): Headache is the most commonly reported side effect. Dizziness, drowsiness, and fatigue can also occur[4][5][6].

-

Gastrointestinal: Constipation or diarrhea are frequently observed[2][4][7].

Serious Adverse Effects:

-

Cardiovascular: A known risk associated with this class is the prolongation of the QT interval on the electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsade de Pointes[3][10][11][12][13]. This effect is dose-dependent and more pronounced with certain agents (e.g., ondansetron)[12][13].

-

Serotonin Syndrome: Although rare, there is a potential risk of serotonin syndrome, particularly when 5-HT3 antagonists are co-administered with other serotonergic drugs (e.g., SSRIs, SNRIs)[7]. Symptoms can include agitation, confusion, tachycardia, and muscle rigidity[2][7].

-

Hypersensitivity Reactions: Anaphylactic reactions, though infrequent, have been reported with some agents in this class[1][11][13].

Preclinical studies on approved 5-HT3 antagonists have generally shown no end-organ toxicity at therapeutic doses[14]. Overdose cases have been associated with symptoms such as tachycardia, altered mental status, and QTc prolongation[15][16].

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound, based on standard methodologies in the field.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for 5-HT3 receptors.

Figure 2: General workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human 5-HT3A or 5-HT3AB receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: The assay is performed in 96-well plates. To each well, the following are added:

-

Cell membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of a radiolabeled 5-HT3 antagonist, such as [3H]granisetron (typically at a concentration close to its Kd).

-

Increasing concentrations of unlabeled this compound or a reference compound.

-

For determining non-specific binding, a high concentration of a non-labeled competitor (e.g., 10 µM granisetron) is used instead of this compound.

-

-

Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology

This protocol is used to functionally characterize the antagonist and partial agonist effects of this compound on 5-HT3 receptors expressed in Xenopus laevis oocytes.

Figure 3: General workflow for two-electrode voltage clamp electrophysiology.

Detailed Steps:

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are defolliculated using collagenase treatment. Complementary RNA (cRNA) encoding the human 5-HT3A or 5-HT3A and 5-HT3B subunits is microinjected into the oocytes.

-

Incubation: The injected oocytes are incubated for 2-5 days in a sterile solution (e.g., Barth's solution) to allow for the translation and surface expression of the receptor-channels.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two glass microelectrodes filled with KCl (e.g., 3 M), one for measuring the membrane potential and one for injecting current.

-

Voltage Clamp: The membrane potential is held constant (clamped) at a negative potential (e.g., -60 mV) using a two-electrode voltage clamp amplifier.

-

Drug Application:

-

Antagonist Protocol: A baseline current is elicited by applying a fixed concentration of serotonin (e.g., the EC50 concentration). After washing and recovery, serotonin is co-applied with increasing concentrations of this compound to measure the inhibition of the serotonin-induced current.

-

Agonist Protocol: To test for direct effects, increasing concentrations of this compound are applied to the oocyte in the absence of serotonin, and any elicited current is measured.

-

-

Data Analysis: The peak current amplitude in response to agonist application is measured. For antagonist activity, the percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. For agonist activity, the current amplitudes are plotted against the concentration of this compound to determine the EC50 and the maximum response relative to serotonin.

Conclusion

This compound is a valuable pharmacological tool with high affinity and selectivity for the 5-HT3A receptor. Its distinct properties allow for the detailed investigation of the differential roles of 5-HT3 receptor subtypes. The available data robustly characterize its pharmacological activity, but there is a significant gap in our understanding of its safety and toxicity. No public data from standard toxicological assessments are available. While the safety profile of the 5-HT3 antagonist class is generally well-understood, with known risks including headache, gastrointestinal effects, and potential cardiotoxicity, these class effects cannot be directly extrapolated to this compound without specific studies.

For any potential therapeutic development of this compound or its analogs, a comprehensive safety and toxicity evaluation is mandatory. This would need to include, at a minimum, in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and repeated-dose toxicity studies to establish a complete safety profile.

References

- 1. drugs.com [drugs.com]

- 2. Granisetron: MedlinePlus Drug Information [medlineplus.gov]

- 3. The cardiotoxic potential of the 5-HT(3) receptor antagonist antiemetics: is there cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Granisetron (Kytril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]

- 10. What are the side effects of Granisetron Hydrochloride? [synapse.patsnap.com]

- 11. Granisetron (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 12. Cardiotoxicity of different 5-HT3 receptor antagonists analyzed using the FAERS database and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 14. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ondansetron toxicity in a toddler resulting in tachycardia, altered mental status, and QTC prolongation [abstract #109] [healthpartners.com]

- 16. pfizermedical.com [pfizermedical.com]

VUF10166: A Paradigm Shift in 5-HT3 Receptor Antagonism

An In-depth Technical Guide on the Core Novelty of VUF10166 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound has emerged as a significant tool in the study of serotonin type 3 (5-HT3) receptors, demonstrating a unique pharmacological profile that sets it apart from conventional antagonists. This technical guide provides a comprehensive overview of the core novelty of this compound, its differential activity on 5-HT3A and 5-HT3AB receptors, and the experimental basis for these findings. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this compound's mechanism of action and its potential applications.

Core Novelty: Differential Affinity and Dual Activity

The primary novelty of this compound lies in its striking differentiation between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, the two major subtypes of the 5-HT3 receptor. This is coupled with a fascinating dual activity at the 5-HT3A receptor, acting as a potent antagonist at low concentrations and a partial agonist at higher concentrations.

Quantitative Data Summary

The distinct pharmacological properties of this compound are quantified by its binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) values, as summarized in the table below.

| Parameter | 5-HT3A Receptor | 5-HT3AB Receptor | Reference |

| Binding Affinity (Ki) | 0.04 nM | 22 nM | [1][2] |

| Inhibitory Concentration (IC50) | Not determinable due to slow kinetics | 40 nM | [1][2] |

| Partial Agonist Activity (EC50) | 5.2 µM | Not significant at ≤100 µM | [1][2] |

Table 1: Comparative quantitative data of this compound at 5-HT3A and 5-HT3AB receptors.

Signaling and Binding Model

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and K+, with some permeability to Ca2+) and subsequent neuronal depolarization.[3] this compound modulates this process in a subtype-specific manner.

References

Methodological & Application

VUF10166: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a chemical compound used in cell culture experiments to study specific cellular signaling pathways. It is important for researchers to be aware of its dual activity. Primarily, this compound is a very potent 5-HT3 receptor antagonist. Additionally, it functions as a histamine H4 receptor (H4R) antagonist.[1] This dual pharmacology makes it a tool for investigating both serotonergic and histaminergic systems, but it also necessitates careful experimental design to isolate the effects on the H4 receptor.

The histamine H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its activation is involved in a range of inflammatory responses, such as chemotaxis, cytokine release, and calcium mobilization.[2][3] this compound, by blocking this receptor, can be used to probe its role in these processes and to evaluate its potential as a therapeutic agent for inflammatory and immune disorders.

Data Presentation

Pharmacological Profile of this compound

| Target Receptor | Affinity/Potency | Cell Line | Reference |

| Human 5-HT3A Receptor | Ki = 0.04 nM | - | [4][5] |

| Human 5-HT3AB Receptor | Ki = 22 nM | - | [4][5] |

| Human Histamine H4 Receptor | pKi = 6.64 | HEK cells | [1] |

Note: A lower Ki value indicates higher binding affinity. The pKi is the negative logarithm of the Ki value.

Signaling Pathways

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate downstream signaling cascades, including the MAPK/ERK pathway and mobilization of intracellular calcium, which in turn mediate various cellular responses.

Caption: Histamine H4 Receptor Signaling Cascade.

Experimental Protocols

General Considerations

-

Solubility: this compound is soluble in DMSO.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Types: this compound can be used in various immune cell lines and primary cells that express the histamine H4 receptor, such as mast cells (e.g., LAD2), eosinophils, monocytes, and T cells.[2]

-

Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle control (medium with the same concentration of DMSO as the this compound-treated cells), a positive control (histamine or another H4R agonist), and a negative control (untreated cells).

Protocol 1: Mast Cell Chemotaxis Assay

This protocol is adapted from general mast cell chemotaxis assays and can be used to assess the inhibitory effect of this compound on histamine-induced mast cell migration.

Materials:

-

Mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs)

-

This compound

-

Histamine

-

Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size membrane)

-

Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

DMSO

Procedure:

-

Cell Preparation: Culture mast cells in the appropriate medium. Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a range of working concentrations (e.g., 1 nM to 10 µM) in the cell culture medium.

-

Pre-incubation: Resuspend the starved mast cells in the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.

-

Chemotaxis Setup:

-

Add histamine (typically 10 µM) to the lower chamber of the chemotaxis plate to serve as the chemoattractant.

-

Add the pre-incubated mast cells to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

-

Quantify the number of migrated cells by microscopy.

-

Experimental Workflow for Chemotaxis Assay

Caption: Workflow for a Mast Cell Chemotaxis Assay.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on histamine-induced cytokine release from immune cells.

Materials:

-

Immune cells expressing H4R (e.g., T cells, mast cells)

-

This compound

-

Histamine

-

Appropriate cell culture medium

-

DMSO

-

ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Histamine Stimulation: Stimulate the cells with histamine (e.g., 10 µM) for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cytokine and cell type.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Measure the concentration of the cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Interpretation and Considerations

When using this compound to study the histamine H4 receptor, it is crucial to consider its potent activity at 5-HT3 receptors. To confirm that the observed effects are mediated by the H4 receptor, consider the following:

-

Use of a Selective H4R Agonist: Employ a selective H4R agonist (e.g., VUF 8430) to stimulate the cells. If this compound blocks the effect of the selective H4R agonist, it provides stronger evidence for its action on the H4 receptor.

-

Control for 5-HT3 Receptor Activity: If the cells of interest also express 5-HT3 receptors, it may be necessary to use a selective 5-HT3 receptor agonist to determine if this compound has any effects through this receptor in your experimental system.

-

Concentration-Response Curves: Generate concentration-response curves for this compound to determine its potency in inhibiting the H4R-mediated response.

By carefully designing experiments with appropriate controls, researchers can effectively utilize this compound to investigate the role of the histamine H4 receptor in various cellular processes.

References

- 1. VUF 10166 | CAS 155584-74-0 | this compound | Tocris Bioscience [tocris.com]

- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for VUF10166 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10166 is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel expressed in the central and peripheral nervous systems and is critically involved in mediating nausea and vomiting. As such, this compound holds therapeutic potential for the management of emesis induced by chemotherapy and radiotherapy. These application notes provide a comprehensive guide for the in vivo administration of this compound, including recommended dosage, formulation, and protocols for preclinical efficacy studies. Due to the limited availability of direct in vivo studies for this compound, the following recommendations are based on established protocols for other well-characterized 5-HT3 antagonists and general principles of in vivo compound administration.

Data Presentation: Dosage of Analogous 5-HT3 Antagonists

To establish a rational starting dose for in vivo studies with this compound, it is informative to review the dosages of clinically approved 5-HT3 antagonists. The following table summarizes typical dosages used in both clinical and preclinical settings. This data can serve as a guide for designing initial dose-ranging studies for this compound.

| Compound | Species | Route of Administration | Dosage | Indication |

| Ondansetron | Human | Intravenous (IV) | 0.15 mg/kg | Chemotherapy-Induced Nausea and Vomiting[1] |

| Ondansetron | Rat | Intraperitoneal (i.p.) | 0.1, 0.5, and 1.0 mg/kg | Locomotor activity studies[2] |

| Granisetron | Human | Intravenous (IV) | 10 µg/kg | Chemotherapy-Induced Nausea and Vomiting[1][3] |

| Granisetron | Human | Oral | 2 mg once daily or 1 mg twice daily | Chemotherapy-Induced Nausea and Vomiting[4] |

| Granisetron | Rat | Subcutaneous (s.c.) | 25, 50, 75 µg/kg | Gastrointestinal motility studies[5] |

| Palonosetron | Human | Intravenous (IV) | 0.25 mg (single dose) | Chemotherapy-Induced Nausea and Vomiting[1] |

| Dolasetron | Human | Intravenous (IV) | 1.8 mg/kg (pediatric) | Chemotherapy-Induced Nausea and Vomiting[3] |

Signaling Pathway

The therapeutic effect of this compound is mediated through its antagonism of the 5-HT3 receptor. The diagram below illustrates the signaling pathway.

References

- 1. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. researchgate.net [researchgate.net]

VUF10166: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10166 is a potent and selective antagonist for the 5-hydroxytryptamine type 3A (5-HT3A) receptor, demonstrating significantly lower affinity for the 5-HT3AB receptor subtype.[1][2] This differential binding affinity makes this compound a valuable pharmacological tool for distinguishing between these two receptor subtypes in various experimental settings.[1] Furthermore, at higher concentrations, this compound exhibits partial agonist activity at 5-HT3A receptors.[1][2][3] It also displays antagonist activity at the histamine H4 receptor.[3] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in in vitro settings.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Target Receptor | Interaction Type | Parameter | Value | Species |

| 5-HT3A | Antagonist | Ki | 0.04 nM | Human |

| 5-HT3AB | Antagonist | Ki | 22 nM | Human |

| 5-HT3A | Partial Agonist | EC50 | 5.2 µM | Human |

| Histamine H4 | Antagonist | pKi | 6.64 | Human |

Note: Ki represents the inhibition constant, indicating the binding affinity of an antagonist. A lower Ki value signifies a higher binding affinity. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving the 5-HT3 and Histamine H4 receptors, as well as a typical experimental workflow for characterizing the activity of this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT3A and 5-HT3AB Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for human 5-HT3A and 5-HT3AB receptors using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing either human 5-HT3A or 5-HT3AB receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Granisetron (a known 5-HT3 receptor antagonist).

-

This compound stock solution (in DMSO).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand ([³H]-Granisetron at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competition Binding: this compound dilution, radioligand, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Whole-Cell Patch-Clamp Electrophysiology for 5-HT3A Receptor Function